1-(1-benzyl-4-piperidinyl)azocane

NK1 receptor antagonism SERT inhibition dual pharmacology

Sourcing a reliable, high-purity azocane scaffold for systematic NK1R/SERT dual pharmacology studies often involves supply chain delays and inconsistent quality. 1-(1-Benzyl-4-piperidinyl)azocane is the definitive eight-membered ring representative for matched-pair SAR series, offering a distinct pharmacological fingerprint from its piperidine and azepane analogs. Key procurement advantages include: - Consistent lot-to-lot purity of 95%+, verified for medicinal chemistry applications. - Differentiated scaffold enabling precise investigation of ring-size effects on CNS penetration and metabolic stability. - The N-benzyl protecting group allows for selective deprotection and versatile downstream conjugation for PROTAC or probe development.

Molecular Formula C19H30N2
Molecular Weight 286.5 g/mol
Cat. No. B4931455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-benzyl-4-piperidinyl)azocane
Molecular FormulaC19H30N2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H30N2/c1-2-7-13-21(14-8-3-1)19-11-15-20(16-12-19)17-18-9-5-4-6-10-18/h4-6,9-10,19H,1-3,7-8,11-17H2
InChIKeyPWLSZLLZESRRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Benzyl-4-piperidinyl)azocane Overview


1-(1-Benzyl-4-piperidinyl)azocane (C₁₉H₃₀N₂, MW 286.5 g/mol) is a dual-nitrogen heterocycle combining a benzyl-substituted piperidine ring linked at the 4-position to a fully saturated eight-membered azocane ring . This structural architecture places it at the intersection of two pharmacologically relevant classes: sigma receptor ligands (where the N-benzylpiperidine motif is a validated pharmacophore) [1] and dual NK₁ receptor antagonist / serotonin reuptake transporter (SERT) inhibitor programs, where azocane-containing derivatives were systematically evaluated alongside piperidine and homopiperidine congeners [2]. The compound is supplied at ≥95% purity for research use; no GMP-grade material is currently available.

Dual NK₁R/SERT probe design: reported scaffold for exploring polypharmacology in depression research models
Ring-size SAR: azocane ring provides a distinct conformational and lipophilic profile versus smaller-ring analogs
Synthetic versatility: N-benzyl protecting group enables deprotection and library diversification

1-(1-Benzyl-4-piperidinyl)azocane: Ring-Size Substitution Risks


The eight-membered azocane ring is not a passive structural variant of the more common piperidine (six-membered) or homopiperidine/azepane (seven-membered) congeners. In the systematic SAR campaign by Wu et al. targeting dual NK₁R antagonism and SERT inhibition, the azocane-containing derivatives exhibited a meaningfully shifted polypharmacological profile relative to the piperidine and homopiperidine leads; the optimal dual activity was achieved with piperidine compound 2 and homopiperidine compound 8, while the azocane series did not yield a development candidate, indicating that the larger ring imposes conformational or steric constraints that differentially tune receptor engagement [1]. Simultaneously, within the sigma receptor field, the N-benzylpiperidine substructure present in this compound is a well-validated σ₁ pharmacophore with nanomolar affinity demonstrated across multiple chemotypes [2], yet ring expansion at the 4-position (from piperidine → azepane → azocane) can markedly affect σ₁/σ₂ selectivity ratios [3]. Simply sourcing any benzylpiperidine analog without considering ring-size-dependent pharmacology risks selecting a compound with fundamentally different target engagement.

! Smaller-ring analogs (piperidine, azepane) may not reproduce the dual NK₁R/SERT pharmacological profile; azocane profile is non-interchangeable.
! Ring size alters pKₐ, conformation, and lipophilicity – parameters that independently govern CNS penetration and target binding.

1-(1-Benzyl-4-piperidinyl)azocane Differentiation Evidence


Ring-Size Effects on NK₁R/SERT Dual Activity

In the Wu et al. (2013) dual NK₁R antagonist–SERT inhibitor SAR campaign, piperidine, homopiperidine, and azocane derivatives were directly compared. The piperidine compound 2 and homopiperidine compound 8 emerged as the most potent dual agents, while azocane-containing derivatives did not achieve comparable dual potency. Specifically, compound 2 exhibited significant in vivo activity in the gerbil forced swimming test (FST) [1]. The azocane-bearing analogs, by contrast, were deprioritized, indicating that the eight-membered ring shifts the NK₁R/SERT balance away from the optimal dual profile observed with the six- and seven-membered congeners [1]. This ring-size-dependent divergence is critical: if a research program seeks a pure sigma ligand scaffold rather than a dual NK₁/SERT agent, the azocane analog may offer reduced polypharmacology at NK₁R and SERT, which could be desirable for target-specific probe development.

Ring-Size Pharmacology
Class-level
Azocane profile diverges from dual-active piperidine and homopiperidine analogs; specific Ki values not publicly available.
Non-interchangeable pharmacological fingerprint; supports ring-size SAR studies.
Full dataset behind paywall; verify with primary study.
NK1 receptor antagonism SERT inhibition dual pharmacology antidepressant

Azocane Lipophilicity Gain vs. Azepane

The N-(1-benzylpiperidin-4-yl) motif is a well-characterized sigma receptor pharmacophore. Huang et al. (1998) demonstrated that the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) binds σ₁ receptors with Kᵢ = 3.90 nM and σ₂ receptors with Kᵢ = 240 nM, yielding a σ₂/σ₁ selectivity ratio of approximately 62-fold [1]. While this specific acetamide derivative differs from 1-(1-benzyl-4-piperidinyl)azocane at the 4-substituent, the shared N-benzylpiperidine core provides class-level inference that the target compound is likely to engage σ₁ receptors. Costantino et al. (2005) further showed that 1-aralkyl-4-benzylpiperidine derivatives exhibit σ₁ Kᵢ values spanning nanomolar to submicromolar ranges, with σ₂/σ₁ selectivity ratios from 0.1 to 9 depending on the nature of the aralkyl substituent [2]. The azocane ring represents a conformationally distinct 4-substituent relative to the phenylacetamide or benzyl groups studied in these SAR series; its impact on σ₁/σ₂ affinity and selectivity has not been explicitly published for this exact compound, representing a data gap.

Lipophilicity Increment
Class-level
Estimated +0.5 cLogP vs. azepane analog per additional ring CH₂ group; ~+1.0 vs. piperidine.
May shift CNS permeability and metabolic profile relative to smaller-ring analogs.
Estimated values; experimental confirmation recommended.
sigma-1 receptor sigma-2 receptor radioligand binding CNS

Azocane Conformational Flexibility in Binding

The progressive ring expansion from piperidine (6-membered) → azepane/homopiperidine (7-membered) → azocane (8-membered) at the 4-position of the N-benzylpiperidine scaffold systematically increases molecular weight, lipophilicity, and conformational flexibility. 1-(1-Benzylpiperidin-4-yl)piperidine (C₁₇H₂₆N₂, MW ~258) versus 1-(1-benzylpiperidin-4-yl)azepane (C₁₈H₂₈N₂, MW ~272) versus 1-(1-benzyl-4-piperidinyl)azocane (C₁₉H₃₀N₂, MW 286.5) shows an incremental addition of one methylene unit per ring expansion step, corresponding to a calculated ΔMW of ~14 Da per step and an estimated ΔlogP of approximately +0.5 per methylene . The azocane ring also introduces greater conformational entropy due to the eight-membered ring's ability to access multiple low-energy conformations including boat-chair and crown arrangements, in contrast to the more restricted chair conformations of piperidine [1]. This has implications for both target binding (entropic penalty) and physicochemical developability.

Conformational Ensemble
Supporting evidence
Azocane accesses boat-chair and crown conformers (ring strain ~9–10 kcal/mol) not populated by piperidine or azepane.
Distinct conformational landscape may enable unique binding modes at protein targets.
Based on computational analysis and natural product SAR.
physicochemical properties conformational analysis ring expansion drug-likeness

N-Benzyl as a Synthetic Diversification Handle

The compound 1-(1-benzyl-4-piperidinyl)azocane or its closely related analogs appear in patent families directed toward sigma receptor ligands for CNS disorders. Patent application WO2006021462 (EP 1781618 A1) and related filings claim piperidine and piperazine derivatives bearing aralkyl substituents as sigma receptor modulators [1]. Additionally, the dual NK₁R antagonist–SERT inhibitor patent landscape (Bristol-Myers Squibb) covers piperidine, homopiperidine, and azocane derivatives, as evidenced by the Wu et al. (2013) publication which includes both biological data and composition-of-matter claims [2]. The compound J-GLOBAL entry links 1-(1-benzyl-4-piperidinyl)azocane to patent family JP2008505172, which claims piperidine and piperazine derivatives as sigma receptor ligands [3]. For industrial procurement, this patent density means that freedom-to-operate analysis is warranted if the compound is intended for commercial development rather than internal research use.

Synthetic Handle
Supporting evidence
N-Benzyl group removable by catalytic hydrogenation (H₂, Pd/C) to yield 1-(piperidin-4-yl)azocane intermediate.
Enables rapid library synthesis via deprotection–functionalization sequence.
Well-precedented in benzylpiperidine chemistry.
sigma receptor ligands patent intellectual property freedom to operate

1-(1-Benzyl-4-piperidinyl)azocane Applications


Dual NK₁R/SERT Polypharmacology Probe Development

For academic and industrial laboratories engaged in sigma-1 receptor tool compound development, 1-(1-benzyl-4-piperidinyl)azocane offers a scaffold that combines the validated N-benzylpiperidine σ₁ pharmacophore (Kᵢ = 3.90 nM for the phenylacetamide analog) [1] with a conformationally distinct eight-membered azocane ring at the 4-position. This substitution pattern has not been exhaustively characterized in the published sigma SAR literature, making the compound a rational starting point for exploring how ring-expanded 4-substituents affect σ₁/σ₂ selectivity. Users should anticipate generating de novo binding data (σ₁ and σ₂ Kᵢ, selectivity ratio) as the foundational characterization step. The compound may serve as a comparator to the 4-benzylpiperidine and 4-phenylacetamide series reported by Costantino et al. (2005) [2].

Scaffold-Hopping and Ring-Size SAR Libraries

In the Wu et al. (2013) dual NK₁R antagonist–SERT inhibitor program, azocane derivatives were systematically compared with piperidine and homopiperidine congeners but were not advanced as development candidates [3]. For researchers studying the structural determinants of NK₁/SERT dual pharmacology, 1-(1-benzyl-4-piperidinyl)azocane serves as a ring-expanded control compound to probe why the optimal dual activity was achieved with the six-membered (piperidine 2) and seven-membered (homopiperidine 8) rings, while the eight-membered azocane shifted the pharmacological balance unfavorably. This application leverages the compound's 'negative data' status in the dual pharmacology context to establish SAR boundaries.

Sigma Receptor Ligand Exploration

The incremental ring expansion from piperidine (C₆) → azepane (C₇) → azocane (C₈) provides a systematic series for evaluating the impact of ring size on molecular properties relevant to CNS drug design. With an estimated molecular weight of 286.5 g/mol and calculated logP in the 4.0–4.5 range , 1-(1-benzyl-4-piperidinyl)azocane can be benchmarked against its lower homologs to assess how conformational entropy, basicity (pKₐ of the azocane nitrogen), and passive membrane permeability change as a function of ring expansion. This application scenario is particularly relevant for medicinal chemistry groups optimizing CNS penetration within the N-benzylpiperidine chemotype.

Chemical Biology Tool Compound Synthesis

For pharmaceutical IP and competitive intelligence teams, 1-(1-benzyl-4-piperidinyl)azocane represents a specific exemplar within the broader Markush claims of sigma receptor ligand patents (e.g., WO2006021462, EP 1781618 A1) [4] and dual NK₁/SERT agent patent families [3]. Procurement of this compound for internal head-to-head comparison with patent-protected leads enables rigorous freedom-to-operate assessments by generating comparative binding, functional, and selectivity data that can delineate the compound's position relative to existing composition-of-matter claims.

Application
Selection Property
Validation Focus
Dual NK₁R/SERT pathway studies
Ring-size pharmacological profile
NK₁R/SERT target engagement assays
Ring-size SAR library synthesis
Matched-pair ring-size series
ADME and selectivity profiling across ring analogs
Sigma receptor ligand screening
1-Benzylpiperidine pharmacophore
Sigma-1/2 binding and selectivity assays
Bifunctional probe synthesis
N-Benzyl deprotection handle
Linker conjugation and target engagement verification
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